tert-butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate tert-butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 2197064-36-9
VCID: VC11674755
InChI: InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-11(16-18)10-7-5-6-8-12(10)19-4/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-11-
SMILES: CC(C)(C)OC(=O)NCC(=NO)C1=CC=CC=C1OC
Molecular Formula: C14H20N2O4
Molecular Weight: 280.32 g/mol

tert-butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate

CAS No.: 2197064-36-9

Cat. No.: VC11674755

Molecular Formula: C14H20N2O4

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate - 2197064-36-9

Specification

CAS No. 2197064-36-9
Molecular Formula C14H20N2O4
Molecular Weight 280.32 g/mol
IUPAC Name tert-butyl N-[(2E)-2-hydroxyimino-2-(2-methoxyphenyl)ethyl]carbamate
Standard InChI InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-11(16-18)10-7-5-6-8-12(10)19-4/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-11-
Standard InChI Key HTUSGKMCLUBSPQ-WJDWOHSUSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC=CC=C1OC
SMILES CC(C)(C)OC(=O)NCC(=NO)C1=CC=CC=C1OC
Canonical SMILES CC(C)(C)OC(=O)NCC(=NO)C1=CC=CC=C1OC

Introduction

Nomenclature and Structural Characteristics

Systematic Nomenclature

The IUPAC name tert-butyl (E)-(2-(hydroxyimino)-2-(2-methoxyphenyl)ethyl)carbamate delineates its molecular architecture:

  • tert-butyl: A branched alkyl group [(CH₃)₃C-] serving as a protective moiety.

  • Carbamate: A functional group (-OCONH-) formed via the reaction of an alcohol with isocyanate.

  • (E)-Hydroxyimino: An oxime group (C=N-OH) in the E (trans) configuration, critical for stereochemical stability .

  • 2-Methoxyphenyl: A phenyl ring substituted with a methoxy (-OCH₃) group at the ortho position.

Molecular Configuration

The compound’s structural uniqueness arises from the interplay between its oxime geometry and substituent positioning:

PropertyValue/DescriptionSource
Molecular FormulaC₁₄H₂₀N₂O₄Calculated
Molecular Weight280.32 g/mol
SMILESCC(C)(C)OC(=O)NCC(=NO)C1=CC(=CC=C1)OCAdapted
InChI KeySZCNSTOFPLPSHE-UHFFFAOYSA-NAnalog

The ortho-methoxy group induces steric hindrance, influencing reactivity and intermolecular interactions compared to its meta-substituted analog .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no direct synthesis is documented for the 2-methoxy isomer, a plausible pathway involves:

  • Oxime Formation: Condensation of 2-methoxyacetophenone with hydroxylamine to yield (E)-2-(hydroxyimino)-2-(2-methoxyphenyl)acetaldehyde.

  • Reductive Amination: Reduction of the aldehyde to a primary amine followed by carbamate protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Critical Considerations:

  • Stereoselective oxime formation requires pH control to favor the E isomer.

  • Boc protection necessitates anhydrous conditions to prevent hydrolysis.

Stability and Reactivity

The oxime group confers dual reactivity:

  • Nucleophilic Imine Nitrogen: Participates in cycloadditions or Schiff base formations.

  • Acid-Labile Boc Group: Cleavable under mild acidic conditions (e.g., trifluoroacetic acid), enabling deprotection in multi-step syntheses .

Physicochemical Properties

Spectroscopic Profiles

Key spectral features inferred from analogs:

  • IR Spectroscopy:

    • N-H stretch: ~3350 cm⁻¹ (carbamate).

    • C=O stretch: ~1700 cm⁻¹ (carbamate).

    • C=N stretch: ~1640 cm⁻¹ (oxime) .

  • ¹H NMR (CDCl₃):

    • δ 1.45 ppm (s, 9H, tert-butyl).

    • δ 3.85 ppm (s, 3H, OCH₃).

    • δ 8.10 ppm (s, 1H, N-OH) .

Solubility and Partitioning

  • LogP: Estimated at 2.1 (moderately lipophilic).

  • Solubility: Poor in water; soluble in dichloromethane, THF, and DMSO.

Applications in Organic Synthesis

Protective Group Strategy

The tert-butyl carbamate (Boc) group shields amines during multi-step reactions, with selective deprotection enabling sequential functionalization. For example, in peptide synthesis, this compound could transiently protect amino groups while other sites undergo modification .

Oxime Utility in Conjugation

The oxime moiety serves as a bioorthogonal handle for:

  • Ligand-Target Binding: Oxime ligation with ketones/aldehydes under physiological conditions.

  • Polymer Functionalization: Grafting via oxime ether linkages.

Comparative Analysis with Structural Analogs

Parameter2-Methoxy Isomer3-Methoxy Isogen
Melting Point98–102°C (predicted)105–108°C
LogP2.12.3
Synthetic Yield~60% (estimated)72%

The ortho substitution reduces crystallinity but enhances steric shielding of the oxime group.

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